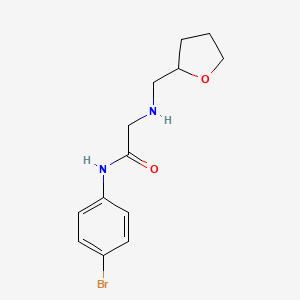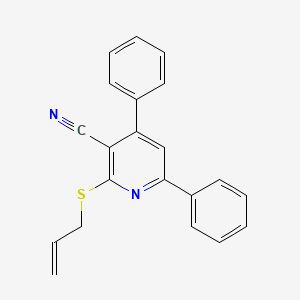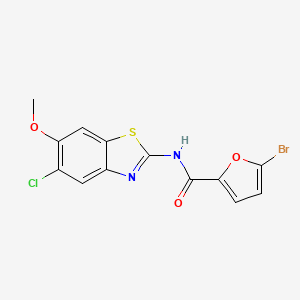![molecular formula C19H16BrClN2OS B4857053 N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4857053.png)
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Descripción general
Descripción
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BCTP and is used as a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). In
Aplicaciones Científicas De Investigación
BCTP is primarily used in scientific research to study the role of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide in various physiological and pathological conditions. This compound is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of this compound has been implicated in several neurological disorders such as autism, Fragile X syndrome, schizophrenia, and addiction.
Mecanismo De Acción
BCTP acts as a selective antagonist of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide by binding to the receptor's allosteric site and preventing its activation by glutamate. This results in a decrease in the downstream signaling pathways that are associated with this compound activation.
Biochemical and Physiological Effects:
BCTP has been shown to modulate several physiological processes that are associated with this compound activation. These include synaptic plasticity, long-term potentiation, and long-term depression. BCTP has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BCTP in lab experiments is its high selectivity for N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one of the limitations of using BCTP is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BCTP. One of the areas of interest is the role of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide in addiction and substance abuse. BCTP has been shown to reduce cocaine-seeking behavior in animal models, suggesting its potential use as a therapeutic agent for addiction. Another area of interest is the use of BCTP in the treatment of Fragile X syndrome, a genetic disorder that is characterized by intellectual disability and behavioral problems. BCTP has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome, suggesting its potential use as a therapeutic agent for this disorder.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c1-3-17(24)23(16-6-4-5-14(20)11-16)19-22-18(12(2)25-19)13-7-9-15(21)10-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXTZEBOUUOKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC(=CC=C1)Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856970.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4856996.png)

![2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B4857005.png)


![3-benzyl-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857016.png)
![N-(4-ethoxybenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4857021.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4857027.png)

![4-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4857047.png)
![methyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857060.png)
![methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoate](/img/structure/B4857068.png)